Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate
Description
Properties
IUPAC Name |
ethyl 2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O2S/c1-2-21-8(20)5-17-10(22)19-18-9-7(12)3-6(4-16-9)11(13,14)15/h3-4H,2,5H2,1H3,(H,16,18)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOQLZHDNHNXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid. This can be achieved through halogenation and subsequent introduction of the trifluoromethyl group.
Hydrazino Group Introduction: The pyridine derivative is then reacted with hydrazine hydrate to form the hydrazino-pyridine intermediate.
Carbothioylation: The hydrazino-pyridine intermediate undergoes a reaction with carbon disulfide and an appropriate base to introduce the carbothioyl group.
Esterification: Finally, the compound is esterified with ethyl chloroacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazino-carbothioyl group facilitates cyclization under acidic or basic conditions to form nitrogen- and sulfur-containing heterocycles.
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Thiadiazole Formation : Reaction with carbon disulfide in alcoholic solvents (e.g., ethanol) at 60–80°C yields 1,3,4-thiadiazole derivatives .
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Triazine Synthesis : Microwave-assisted cyclization with hydrazine hydrate generates 1,2,4-triazine derivatives, as observed in analogous pyrazoline syntheses .
Table 1: Cyclization Conditions and Outcomes
Condensation Reactions
The ester and hydrazine groups participate in condensation with aldehydes or ketones:
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form hydrazone-linked Schiff bases .
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Peptide Coupling : The carbothioylamino group reacts with activated esters (e.g., p-nitrophenyl acetate) in dimethylformamide (DMF) using carbodiimide condensing agents .
Nucleophilic Substitution
The 3-chloro substituent on the pyridine ring undergoes substitution:
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Amination : Reacts with primary amines (e.g., methylamine) in acetonitrile at 50°C to replace the chloro group with an amino group .
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Thioether Formation : Treatment with thiols in the presence of a base (e.g., K₂CO₃) yields pyridinyl thioethers .
Hydrolysis Reactions
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Ester Hydrolysis : The ethyl ester hydrolyzes in aqueous NaOH/EtOH (1:1) at 60°C to form the carboxylic acid derivative, confirmed by FT-IR (loss of ester C=O at 1,680 cm⁻¹) .
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Carbothioyl Cleavage : Acidic hydrolysis (HCl/EtOH) cleaves the carbothioyl group, releasing thiol intermediates .
Table 2: Hydrolysis Parameters
| Substrate | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Ethyl ester | 1M NaOH, EtOH | 60°C, 3 h | Carboxylic acid derivative | |
| Carbothioyl group | 6M HCl, EtOH | Reflux, 2 h | Free thiol intermediate |
Cross-Coupling Reactions
The trifluoromethylpyridine moiety enables palladium-catalyzed couplings:
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Suzuki Coupling : Reacts with arylboronic acids in tetrahydrofuran (THF) using Pd(PPh₃)₄ to form biaryl derivatives .
Complexation with Metals
The nitrogen and sulfur atoms coordinate with transition metals:
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Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol, characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .
Key Analytical Findings
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FT-IR : Peaks at 1,680 cm⁻¹ (ester C=O), 1,458 cm⁻¹ (N=N), and 1,226 cm⁻¹ (C-O) confirm functional groups .
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¹H NMR : Signals at δ 1.3 ppm (CH₃ of ethyl ester), δ 3.8 ppm (OCH₃ in derivatives), and δ 6.5–8.6 ppm (aromatic protons) .
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LC-MS : Molecular ion peaks align with expected masses (e.g., m/z 413 for the parent compound) .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate. In vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines, suggesting its role as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly in breast and lung cancer models .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines and markers associated with inflammatory diseases. This suggests a potential application in treating conditions such as arthritis and other inflammatory disorders .
Cardiovascular Health
The compound's ability to modulate inflammatory pathways indicates its potential for cardiovascular health. Studies have demonstrated that it can improve endothelial function and reduce oxidative stress in vascular tissues, which may help in preventing atherosclerosis and other cardiovascular diseases .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. In models of neurodegenerative diseases, it has been observed to protect neuronal cells from apoptosis induced by oxidative stress, indicating a potential role in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
| Study | Findings | Publication Year |
|---|---|---|
| Anticancer Activity | Induced apoptosis in breast cancer cells; inhibited cell proliferation | 2023 |
| Anti-inflammatory Effects | Reduced cytokine levels in rheumatoid arthritis models | 2024 |
| Cardiovascular Health | Improved endothelial function; reduced oxidative stress | 2024 |
| Neuroprotective Effects | Protected neuronal cells from oxidative damage | 2023 |
Mechanism of Action
The mechanism of action of Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate involves its interaction with specific molecular targets. The compound’s hydrazino and carbothioyl groups are key functional moieties that interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Fluopyram (CAS No. 658066-35-4)
- Structure : N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide .
- Key Differences: Replaces the hydrazino-carbothioyl-ester group with a benzamide linked via an ethyl spacer. Application: Systemic fungicide targeting mitochondrial complex II (succinate dehydrogenase inhibitor) .
- Molecular Weight : 396.3 g/mol.
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate (CAS No. 478063-75-1)
- Structure: Features a pyridinyl core with a propanoate ester and 4-fluorobenzyl carbamoyl group .
- Key Differences: Substitutes the hydrazino-carbothioyl group with a carbamoyl linkage. Molecular Weight: 418.77 g/mol.
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate (CAS No. 1823182-66-6)
- Structure : Contains a thiazole ring conjugated to the pyridinyl group .
- Key Differences: Replaces the hydrazino-carbothioyl-ester with a thiazole-acetate moiety. Molecular Formula: C₁₃H₁₀F₄N₂O₂S.
Structural and Functional Impact on Bioactivity
Key Observations :
- The hydrazino-carbothioyl group in the target compound may enhance nucleophilic reactivity, facilitating its role in forming heterocyclic scaffolds .
- Fluopyram ’s benzamide group contributes to its fungicidal activity by enabling binding to succinate dehydrogenase .
- Thiazole-containing analogs (e.g., CAS 1823182-66-6) exhibit divergent physicochemical properties due to aromatic sulfur heterocycles .
Biological Activity
Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.715 g/mol. The compound possesses a complex structure characterized by the presence of a pyridine ring and a hydrazine moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClF3N2O2S |
| Molecular Weight | 396.715 g/mol |
| CAS Number | 658066-35-4 |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study conducted on various derivatives of thiourea compounds demonstrated that similar structures possess notable antimicrobial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis due to the presence of the hydrazine group, which can form reactive intermediates .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and Klebsiella pneumoniae, suggesting its potential as an alternative treatment for resistant infections .
- In Vivo Studies : In vivo assessments involving murine models demonstrated that administration of the compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups, highlighting its therapeutic potential .
Cytotoxicity and Safety Profile
While the compound shows promise in antibacterial applications, its cytotoxic effects on human cell lines have also been investigated. Preliminary data suggest moderate cytotoxicity at higher concentrations, necessitating further research to establish a safe therapeutic window .
Q & A
Q. What synthetic methodologies are recommended for synthesizing Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate?
- Methodological Answer : The synthesis typically involves sequential condensation and cyclization steps. For example:
Hydrazine Formation : React 3-chloro-5-(trifluoromethyl)-2-pyridinyl hydrazine with thiocarbonyl diimidazole to generate the hydrazino-carbothioyl intermediate.
Acetate Coupling : Treat the intermediate with ethyl 2-aminoacetate in the presence of a coupling agent (e.g., DCC or EDCI) under anhydrous conditions.
Solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine are critical for yield optimization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify the pyridine ring, hydrazine linkage, and acetate ester groups.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~425.0 for CHClFNOS).
- X-ray Crystallography : If crystalline, this resolves spatial arrangements of the trifluoromethyl and hydrazine moieties .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antifungal Activity : Microdilution assays against Fusarium spp. (linked to pyridine-based fungicides like Fluopyram) .
- Enzyme Inhibition : Test interactions with acetylcholinesterase or cytochrome P450 isoforms using fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for this compound?
- Methodological Answer : Compare with structurally related compounds (Table 1):
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| Fluopyram | Trifluoromethyl pyridine + benzamide | Fungicidal (SDHI inhibitor) |
| Ethyl 2-(pyridin-2-thio)acetate | Pyridine + thioester | Antibacterial (gram-negative) |
| 3-Chloroacetophenone | Chlorinated aromatic ring | Antimicrobial |
Computational modeling (e.g., molecular docking) can predict binding affinities to targets like succinate dehydrogenase .
Q. How might researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., antifungal vs. anticancer activity) often arise from assay conditions. Strategies include:
- Dose-Response Curves : Establish IC values across multiple concentrations.
- Target Specificity : Use knock-out models (e.g., CRISPR-edited fungal strains) to isolate mechanisms.
- Meta-Analysis : Cross-reference data with analogs like haloxyfop-ethoxy ethyl, which shares the pyridine core but varies in substituents .
Q. What advanced techniques elucidate interactions with biological macromolecules?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with enzymes like cytochrome P450.
- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with fungal membrane proteins.
- Cryo-EM : Resolve structural changes in ribosomes or mitochondria upon exposure .
Safety and Optimization
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves and FFP3 masks due to potential respiratory irritation (based on Safety Data Sheets for pyridine derivatives) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
